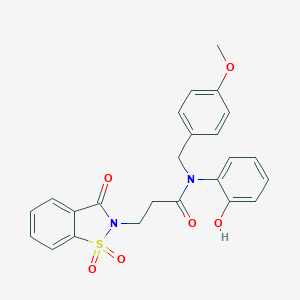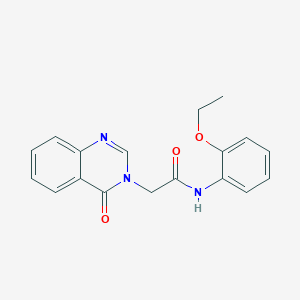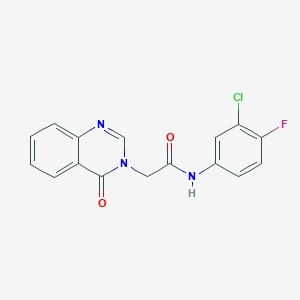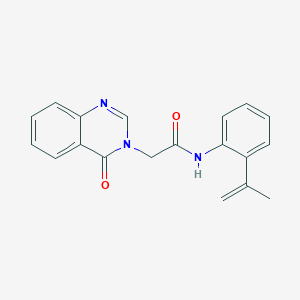![molecular formula C21H17NO4 B277334 1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277334.png)
1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as SU6656, is a synthetic compound that belongs to the indolinone family. It is a potent and selective inhibitor of Src family kinases, which play a critical role in cell signaling and regulation. SU6656 has been extensively studied for its potential applications in cancer therapy, as well as in other areas of scientific research.
Mecanismo De Acción
1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one acts as a competitive inhibitor of Src family kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates and disrupts the signaling pathways that promote cell growth and survival. 1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to selectively inhibit Src family kinases over other kinases, making it a valuable tool for studying the specific functions of these kinases in different cellular contexts.
Biochemical and Physiological Effects
The inhibition of Src family kinases by 1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context. In cancer cells, 1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis and inhibit cell migration and invasion, leading to decreased tumor growth and metastasis. In other cell types, 1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to affect cell adhesion, cytoskeletal organization, and cell signaling pathways involved in cell differentiation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its high selectivity and potency for Src family kinases, which allows for the specific inhibition of these kinases without affecting other signaling pathways. Additionally, 1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively characterized in vitro and in vivo, making it a well-established tool for scientific research. However, one limitation of using 1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is its potential off-target effects, as it may also inhibit other kinases at high concentrations. Careful dose optimization and control experiments are necessary to ensure the specificity of 1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in different experimental contexts.
Direcciones Futuras
There are several potential future directions for research on 1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one and Src family kinases. One area of interest is the development of more potent and selective inhibitors of Src family kinases, which may have improved therapeutic applications in cancer treatment. Another area of interest is the investigation of the role of Src family kinases in other cellular processes, such as immune cell activation and neuronal signaling. Finally, the development of new experimental models and techniques may allow for a more comprehensive understanding of the complex signaling pathways that involve Src family kinases and their downstream effectors.
Métodos De Síntesis
The synthesis of 1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 2-acetyl furan with benzaldehyde, followed by the reaction with 3-amino-2-hydroxybenzoic acid and subsequent cyclization to form the indolinone ring. The final product is obtained through a series of purification and isolation steps. The synthesis of 1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been optimized to ensure high purity and yield, making it a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been widely used in scientific research to investigate the role of Src family kinases in various cellular processes, including cell proliferation, differentiation, migration, and survival. It has also been studied for its potential therapeutic applications in cancer treatment, as Src family kinases are often overexpressed in cancer cells and contribute to tumor growth and metastasis.
Propiedades
Nombre del producto |
1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C21H17NO4 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
1-benzyl-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C21H17NO4/c23-18(19-11-6-12-26-19)13-21(25)16-9-4-5-10-17(16)22(20(21)24)14-15-7-2-1-3-8-15/h1-12,25H,13-14H2 |
Clave InChI |
MKAAKBFSGLJBKI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CO4)O |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CO4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoic acid](/img/structure/B277256.png)


![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)

![2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl benzoate](/img/structure/B277264.png)
![2-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B277266.png)
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-bromobenzoate](/img/structure/B277273.png)
![2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B277275.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid](/img/structure/B277282.png)
![2-[(4-Methylpiperidino)methyl]-1H-benzimidazole](/img/structure/B277285.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277289.png)